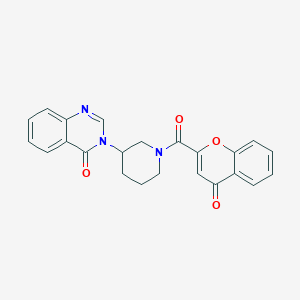

3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-[1-(4-oxochromene-2-carbonyl)piperidin-3-yl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O4/c27-19-12-21(30-20-10-4-2-8-17(19)20)23(29)25-11-5-6-15(13-25)26-14-24-18-9-3-1-7-16(18)22(26)28/h1-4,7-10,12,14-15H,5-6,11,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICKMWODHJATJTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC(=O)C3=CC=CC=C3O2)N4C=NC5=CC=CC=C5C4=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinazolinone core.

Attachment of the Chromene Moiety: The chromene moiety can be attached through a condensation reaction between a chromene derivative and the piperidine-quinazolinone intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Scale-up processes may also involve continuous flow reactors to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone N-oxides or chromene oxides.

Reduction: Reduction reactions can lead to the formation of reduced quinazolinone or chromene derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinazolinone, piperidine, or chromene rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents for substitution reactions can include halogenating agents, alkylating agents, and acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides or epoxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

Affecting Signal Transduction Pathways: Influencing pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Key Observations :

- The target compound’s chromene-carbonyl group distinguishes it from analogs with phenyl, thioether, or purine-based substituents.

- Synthetic routes for similar compounds often involve alkylation, condensation, or metal-catalyzed coupling, but the chromene moiety may require specialized reagents or protecting groups .

Key Observations :

- Chromene derivatives are associated with antioxidant and anticancer properties, suggesting the target compound may excel in these areas compared to phenyl-substituted analogs .

- Thioether-linked compounds (e.g., Compound 263) show moderate kinase inhibition, while styryl-substituted derivatives () target bacterial enzymes, highlighting substituent-dependent selectivity .

Pharmacokinetic and Physicochemical Properties

Table 3: Physicochemical and ADME Properties

Key Observations :

- Piperidine-containing compounds generally exhibit moderate plasma stability but may require structural optimization to reduce metabolic degradation .

Biological Activity

The compound 3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a complex heterocyclic molecule that integrates a quinazolinone core with a piperidine ring and a chromene moiety. This unique structural arrangement contributes to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Research into its biological activity has revealed promising results, particularly in areas such as anticancer, antiproliferative, and antioxidant properties.

Chemical Structure and Synthesis

The structure of this compound can be described as follows:

- Core Structure : Quinazolinone

- Substituents : Piperidine ring and chromene carbonyl group

The synthesis of this compound typically involves multi-step reactions, including cyclization and functional group transformations. The presence of the chromene moiety and the carbonyl functionality suggests significant reactivity, which may enhance its biological activity.

Anticancer Activity

Research indicates that derivatives of This compound exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit various protein kinases involved in cancer progression. The following table summarizes some key findings regarding its anticancer activity:

| Study | Cell Lines Tested | IC50 Values (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7, HeLa | 0.021 - 0.058 | Inhibition of cell cycle progression |

| Study B | A549, PC3 | 0.035 - 0.050 | Induction of apoptosis |

| Study C | HT-29, COLO-205 | 0.014 - 0.045 | Inhibition of specific kinases |

These findings suggest that the compound's structural features significantly influence its efficacy against various cancer cell lines.

Antioxidant Activity

The antioxidant properties of This compound have also been evaluated. Research has demonstrated that similar compounds can scavenge free radicals effectively, thereby mitigating oxidative stress in biological systems. The antioxidant activity is often measured using assays such as DPPH or ABTS radical scavenging tests.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets. Molecular docking studies have indicated that it can bind to key enzymes involved in cancer progression and inflammation, such as:

- VEGFR2 : A receptor tyrosine kinase critical for angiogenesis.

- COX-2 : An enzyme involved in inflammation and pain pathways.

Case Studies

Several case studies highlight the potential therapeutic applications of This compound :

- Case Study 1 : A study on its effects against breast cancer cells (MCF-7) showed significant inhibition of cell proliferation with an IC50 value of 0.021 µM.

- Case Study 2 : Research involving lung cancer cells (A549) demonstrated that the compound induced apoptosis through mitochondrial pathways.

- Case Study 3 : In vitro studies revealed the compound's effectiveness in inhibiting COX-2 expression in inflammatory models, suggesting potential applications in anti-inflammatory therapies.

Q & A

Q. What are the standard synthetic routes for preparing 3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one, and how are reaction yields optimized?

The synthesis typically involves multi-step protocols, including cyclization of quinazolinone cores and coupling with substituted piperidine-chromene moieties. Key steps include:

- Cyclization : Formation of the quinazolin-4(3H)-one core via condensation of anthranilic acid derivatives with carbonyl reagents under reflux conditions (e.g., ethanol or DMF) .

- Piperidine Functionalization : Introduction of the 4-oxo-4H-chromene-2-carbonyl group to the piperidine ring using phase transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates and yields (85–90%) .

- Coupling Reactions : Amide bond formation between the quinazolinone and modified piperidine intermediates, often catalyzed by DCC/DMAP or HATU .

Optimization Strategies: Solvent polarity adjustments (e.g., DCM for lipophilic intermediates), temperature control (60–80°C), and purification via column chromatography using gradients of ethyl acetate/hexane .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

- NMR (1H/13C) : Key signals include the quinazolinone C=O resonance at ~165–170 ppm (13C) and aromatic protons in the 7.0–8.5 ppm range (1H) .

- HRMS : Confirm molecular formula (e.g., C23H18N3O4) with <5 ppm mass accuracy .

- IR : Stretching vibrations for amide C=O (~1680 cm⁻¹) and chromene lactone C=O (~1740 cm⁻¹) .

- X-ray Crystallography : Resolve piperidine-chair conformation and chromene-quinazolinone dihedral angles to confirm spatial orientation .

Q. What in vitro assays are commonly used to evaluate the anticancer potential of this compound?

- Cell Viability Assays : MTT or resazurin-based assays across cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations (typical range: 10–50 µM) .

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining and caspase-3/7 activation .

- Target Engagement : Western blotting for downstream kinases (e.g., PI3K/AKT) or DNA repair proteins (e.g., PARP) .

Controls: Include cisplatin or doxorubicin as positive controls and solvent-only treated cells as negative controls .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking clarify the compound’s mechanism of action?

- DFT Studies : Calculate electron density maps to identify nucleophilic/electrophilic sites on the chromene and quinazolinone moieties, predicting reactivity in biological environments .

- Molecular Docking : Simulate binding to targets like topoisomerase II or EGFR using AutoDock Vina. Key interactions include hydrogen bonding between the chromene carbonyl and Lys/Arg residues and π-π stacking with quinazolinone aromatic rings .

- MD Simulations : Assess binding stability over 100 ns trajectories to validate docking poses .

Q. How can structural modifications enhance the compound’s metabolic stability without compromising bioactivity?

- Piperidine Substituents : Replace labile ester groups (e.g., 4-oxo-chromene) with bioisosteres like tetrazoles or oxadiazoles to improve hydrolytic stability .

- Quinazolinone Modifications : Introduce electron-withdrawing groups (e.g., -CF3) at C-2 to reduce CYP450-mediated oxidation .

- Prodrug Strategies : Mask polar groups (e.g., hydroxyls) with acetyl or PEG-linked promoieties for enhanced oral bioavailability .

Q. How should researchers reconcile discrepancies in reported biological activities (e.g., antioxidant vs. anticancer efficacy)?

- Context-Dependent Activity : Antioxidant effects (e.g., DPPH scavenging with IC50 >400 µg/mL) may dominate in non-cellular assays, while anticancer activity requires cellular uptake and target engagement .

- Dose-Response Analysis : Use orthogonal assays (e.g., ROS detection vs. cell cycle arrest) to delineate concentration-dependent effects .

- Target Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions that may explain conflicting data .

Q. What experimental design considerations are critical for in vivo toxicity and pharmacokinetic studies?

- Animal Models : Use BALB/c mice or Sprague-Dawley rats with standardized dosing (oral: 10–50 mg/kg; IV: 5–20 mg/kg) .

- PK Parameters : Measure Cmax, Tmax, and AUC0-24h via LC-MS/MS. Monitor metabolite formation (e.g., chromene ring-opened derivatives) .

- Toxicology Endpoints : Assess liver enzymes (ALT/AST), renal biomarkers (creatinine), and histopathology of major organs .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Quinazolinone Cyclization | Anthranilic acid, urea, glacial acetic acid, 120°C, 6h | 75 | |

| Piperidine-Chromene Coupling | HATU, DIPEA, DMF, RT, 12h | 88 | |

| Final Purification | SiO2 column, EtOAc/hexane (3:7) | 92 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.